Vistusertib

Description

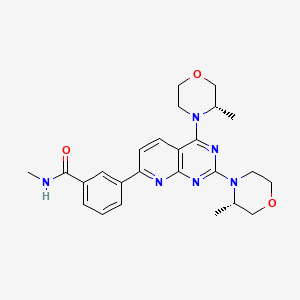

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSFANSTBFGBAF-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOC[C@@H]5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143584 | |

| Record name | AZD-2014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009298-59-2 | |

| Record name | Vistusertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009298592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vistusertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11925 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-2014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1009298-59-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VISTUSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BSC3P4H5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vistusertib's Mechanism of Action in mTOR Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vistusertib (AZD2014) is a potent, orally bioavailable, second-generation inhibitor of the mechanistic target of rapamycin (mTOR). It distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), by acting as a dual ATP-competitive inhibitor of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This complete inhibition of mTOR kinase activity leads to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to mTOR Signaling and this compound

The mTOR signaling pathway is a crucial cellular network that integrates intracellular and extracellular cues to control cell growth and proliferation.[1] mTOR, a serine/threonine kinase, is the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.[2]

-

mTORC1 is a master regulator of cell growth, responding to signals such as growth factors, amino acids, and energy status. Its activation promotes protein synthesis by phosphorylating key downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

-

mTORC2 is involved in cell survival and cytoskeletal organization. A key substrate of mTORC2 is AKT, which it phosphorylates at serine 473, leading to its full activation.

First-generation mTOR inhibitors, the rapalogs, allosterically inhibit mTORC1 but do not directly inhibit mTORC2. This can lead to a feedback activation of AKT signaling, potentially limiting their therapeutic efficacy. This compound was developed to overcome this limitation by directly inhibiting the kinase activity of both mTORC1 and mTORC2.[3] This dual inhibition results in the suppression of both S6K and AKT phosphorylation, leading to a more profound and sustained inhibition of the mTOR pathway.

Quantitative Analysis of this compound's Inhibitory Activity

This compound's potency as a dual mTORC1/mTORC2 inhibitor has been quantified through various in vitro assays. The following tables summarize key quantitative data.

| Parameter | Value | Assay Type | Source |

| IC50 (mTOR Kinase) | 2.8 nM | Cell-free kinase assay | [4] |

| IC50 (p-S6 Ser235/236) | 210 nM | Cellular assay (MDA-MB-468 cells) | [4][5] |

| IC50 (p-AKT Ser473) | 78 nM | Cellular assay (MDA-MB-468 cells) | [4][5] |

| Ki (mTOR) | Not explicitly found in search results | Kinase inhibition assay |

Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the isolated mTOR kinase and downstream markers of mTORC1 (p-S6) and mTORC2 (p-AKT) activity in a cellular context.

| Cell Line | Cancer Type | IC50 (Growth Inhibition) | Source |

| A2780 | Ovarian Cancer | Data on additive effect with paclitaxel, specific GI50 not provided | [6] |

| A2780cis | Cisplatin-resistant Ovarian Cancer | Data on additive effect with paclitaxel, specific GI50 not provided | [6] |

| OVCAR-3 | Ovarian Cancer | Data on additive effect with paclitaxel, specific GI50 not provided | [6] |

| OVCAR-4 | Ovarian Cancer | Data on additive effect with paclitaxel, specific GI50 not provided | [6] |

| OVCAR-5 | Ovarian Cancer | Data on additive effect with paclitaxel, specific GI50 not provided | [6] |

| OVCAR-8 | Ovarian Cancer | Data on additive effect with paclitaxel, specific GI50 not provided | [6] |

| SKOV3 | Ovarian Cancer | Data on additive effect with paclitaxel, specific GI50 not provided | [6] |

| IGROV1 | Ovarian Cancer | Data on additive effect with paclitaxel, specific GI50 not provided | [6] |

| HeyA8 | Ovarian Cancer | Data on additive effect with paclitaxel, specific GI50 not provided | [6] |

| TOV112D | Ovarian Cancer | Data on additive effect with paclitaxel, specific GI50 not provided | [6] |

| TOV21G | Ovarian Cancer | Data on additive effect with paclitaxel, specific GI50 not provided | [6] |

| CAOV3 | Ovarian Cancer | Data on additive effect with paclitaxel, specific GI50 not provided | [6] |

Table 2: this compound Growth Inhibition (GI50) in Ovarian Cancer Cell Lines (in combination with Paclitaxel). This table highlights the broad applicability of this compound in inhibiting the growth of various cancer cell lines, though specific GI50 values for this compound alone were not detailed in the provided search results. The available data focuses on the additive effect when combined with paclitaxel.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro mTOR Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen® and HTRF®, are commonly used to determine the direct inhibitory activity of compounds against mTOR kinase.

Principle: These assays measure the phosphorylation of a specific substrate by mTOR. A terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently tagged substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal. Inhibitors of mTOR will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Protocol Outline (LanthaScreen®):

-

Reagent Preparation:

-

Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Recombinant mTOR: Use a truncated, active form of human mTOR. The final concentration in the assay will need to be optimized, but a starting point is around the EC80 value determined from a kinase titration curve.

-

Substrate: A GFP-tagged 4E-BP1 is a common substrate.

-

ATP: The concentration should be at or near the Km for ATP (approximately 10-20 µM for mTOR) to sensitively detect ATP-competitive inhibitors.

-

Tracer: A fluorescently labeled, ATP-competitive kinase inhibitor scaffold.

-

Antibody: A terbium-labeled anti-phospho-4E-BP1 (Thr46) antibody.

-

Stop/Detection Buffer: TR-FRET dilution buffer containing EDTA to stop the kinase reaction.

-

-

Assay Procedure (384-well plate):

-

Add 2.5 µL of this compound dilutions (in 1X Kinase Buffer with DMSO) to the assay wells.

-

Add 2.5 µL of the mTOR enzyme solution.

-

Initiate the reaction by adding 5 µL of the ATP/substrate mixture.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of the terbium-labeled antibody in stop/detection buffer.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

-

Data Analysis:

-

Calculate the emission ratio (520 nm / 495 nm).

-

Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blotting for mTOR Signaling Markers

Western blotting is a fundamental technique to assess the effect of this compound on the phosphorylation status of downstream mTORC1 and mTORC2 substrates in cells.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the proteins of interest, including their phosphorylated forms.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., MDA-MB-468) in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails (e.g., 1 mM PMSF, 1 µg/mL aprotinin, 1 µg/mL leupeptin, 1 mM Na₃VO₄, 1 mM NaF).[7]

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8][9]

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

-

Phospho-S6 Ribosomal Protein (Ser235/236) (e.g., Cell Signaling Technology #4858): 1:1000 dilution.[10]

-

S6 Ribosomal Protein (e.g., Cell Signaling Technology #2217): 1:1000 dilution.[10]

-

Phospho-AKT (Ser473) (e.g., Cell Signaling Technology #4060): 1:1000 dilution.[3][10]

-

AKT (pan) (e.g., Cell Signaling Technology #4691): 1:1000 dilution.[10]

-

GAPDH or β-actin (loading control): at manufacturer's recommended dilution.

-

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with HRP-conjugated secondary antibody (1:2000 to 1:10000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

-

Cell Viability Assay

Cell viability assays are used to determine the effect of this compound on cell proliferation and survival.

Principle: These assays measure a parameter indicative of cell viability, such as metabolic activity (MTT, MTS, CellTiter-Glo) or cell number (Hoechst staining).

Protocol Outline (CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Seeding:

-

Seed cells in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line.[6]

-

-

Compound Treatment:

-

After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

-

Assay Procedure:

-

Measurement:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the GI50 value.

-

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the mTOR signaling pathway and a typical experimental workflow for evaluating this compound.

Figure 1: this compound's Inhibition of the mTOR Signaling Pathway. This diagram illustrates the central role of mTORC1 and mTORC2 in the PI3K/AKT signaling cascade and how this compound exerts its inhibitory effect on both complexes.

Figure 2: Experimental Workflow for this compound Evaluation. This flowchart outlines the key in vitro and in vivo experimental steps to characterize the efficacy and mechanism of action of a dual mTOR inhibitor like this compound.

Conclusion

This compound represents a significant advancement in the targeting of the mTOR pathway for cancer therapy. Its ability to inhibit both mTORC1 and mTORC2 results in a more complete and durable suppression of this critical signaling network compared to first-generation mTOR inhibitors. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and utilize this compound and other dual mTORC1/mTORC2 inhibitors in preclinical and clinical settings. The continued investigation into the nuanced effects of complete mTOR inhibition will be crucial for optimizing its therapeutic application and overcoming potential resistance mechanisms.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. Phospho-AKT (Ser473) Monoclonal Antibody (17F6.B11) (200-301-268) [thermofisher.com]

- 3. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. researchgate.net [researchgate.net]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. ch.promega.com [ch.promega.com]

Vistusertib (AZD2014): A Technical Guide to a Dual mTORC1/mTORC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vistusertib (AZD2014) is a potent and orally bioavailable small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase.[1] As a dual inhibitor, this compound uniquely blocks the activity of both mTOR complex 1 (mTORC1) and mTORC2, offering a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to earlier generation mTOR inhibitors like rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1.[2][3] Dysregulation of the mTOR pathway is a frequent event in a multitude of human cancers, making it a critical target for therapeutic intervention.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and key experimental protocols.

Chemical Properties

This compound is a synthetic compound with the following chemical properties:

| Property | Value |

| Chemical Formula | C₂₅H₃₀N₆O₃ |

| Molecular Weight | 462.54 g/mol [4] |

| CAS Number | 1009298-59-2[4] |

| IUPAC Name | 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide[5] |

| Solubility | Soluble in DMSO to 50 mM |

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound functions as an ATP-competitive inhibitor of the mTOR kinase domain.[4] This direct inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, leading to a cascade of anti-proliferative and pro-apoptotic effects.

The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival. It is composed of two distinct multiprotein complexes, mTORC1 and mTORC2.

-

mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy. Key downstream effectors of mTORC1 include S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

-

mTORC2 is involved in the regulation of cell survival, metabolism, and cytoskeletal organization. A primary substrate of mTORC2 is the serine/threonine kinase AKT at serine 473 (S473), a phosphorylation event that is crucial for its full activation.

First-generation mTOR inhibitors, such as rapamycin, are allosteric inhibitors that primarily target mTORC1. A significant limitation of these agents is the activation of a negative feedback loop. Inhibition of mTORC1/S6K signaling can lead to the upregulation of receptor tyrosine kinases (RTKs) like IGF-1R, resulting in the activation of PI3K and subsequently, mTORC2-mediated phosphorylation and activation of AKT. This feedback loop can attenuate the anti-tumor efficacy of mTORC1 inhibitors.

This compound overcomes this limitation by inhibiting both mTORC1 and mTORC2.[3] This dual inhibition not only suppresses protein synthesis and other mTORC1-mediated processes but also prevents the compensatory activation of AKT, leading to a more profound and sustained inhibition of the entire mTOR signaling cascade.[3]

Preclinical Data

This compound has demonstrated significant anti-tumor activity in a wide range of preclinical models, both in vitro and in vivo.

In Vitro Activity

This compound exhibits potent inhibitory activity against mTOR kinase and downstream signaling components in various cancer cell lines.

| Target | Assay Type | IC₅₀ | Cell Line | Reference |

| mTOR | Cell-free | 2.8 nM | - | [2][6] |

| p-AKT (S473) | Cell-based | 80 nM | - | |

| pS6 (S235/236) | Cell-based | 200 nM | - | |

| mTORC2 (p-AKT S473) | Cell-based | 80 nM | MDA-MB-468 | [2] |

| mTORC1 (pS6 S235/236) | Cell-based | 200 nM | MDA-MB-468 | [2] |

| PI3Kα | Cell-free | 3,766 nM | - | [4] |

In Vivo Activity

In vivo studies using xenograft models have shown that this compound leads to dose-dependent tumor growth inhibition. This anti-tumor activity is associated with the modulation of both mTORC1 and mTORC2 substrates in tumor tissues.[2][4]

| Animal Model | Cancer Type | Dosing | Outcome | Reference |

| SCID Mice | Human primary ER+ breast cancer explant | 20 mg/kg, p.o. | Tumor growth inhibition | [2][6] |

| SCID Mice | MCF7 xenograft | 3.75, 7.5, and 15 mg/kg | Dose-dependent modulation of p-AKT and p-S6 | [4] |

| A2780cis xenograft-bearing mice | Ovarian Cancer | - | Significant reduction in tumor volumes with combination therapy (p=0.03) | [7] |

Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable.[4] Following oral administration of doses between 7.5 and 15 mg/kg, a dose-dependent increase in Cmax and AUC was observed.[4]

| Dose (mg/kg) | Cmax (µM) | AUC (µM·h) |

| 7.5 - 15 | 1 - 16 | 220 - 5,042 |

Clinical Data

This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents, across various tumor types.

Combination Therapy in Ovarian and Non-Small Cell Lung Cancer

In a phase I trial, this compound in combination with paclitaxel showed promising activity in patients with high-grade serous ovarian cancer (HGSOC) and squamous non-small cell lung cancer (SqNSCLC).[8][9]

| Cancer Type | Number of Patients | Treatment | Response Rate | Median Progression-Free Survival | Reference |

| HGSOC | 25 | This compound + Paclitaxel | 52% | 5.8 months | [8][9] |

| SqNSCLC | 40 | This compound + Paclitaxel | >33% | Nearly 6 months | [8] |

Combination Therapy in Endometrial Cancer

The VICTORIA phase 1/2 trial evaluated this compound in combination with anastrozole in patients with hormone receptor-positive recurrent or metastatic endometrial cancer.[10][11]

| Treatment Arm | Number of Patients | 8-week Progression-Free Rate | Overall Response Rate | Median Progression-Free Survival | Reference |

| This compound + Anastrozole | 49 | 67.3% | 24.5% | 5.2 months | [10][11] |

| Anastrozole alone | 24 | 39.1% | 17.4% | 1.9 months | [10][11] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are generalized protocols for key assays.

Western Blotting for mTOR Pathway Inhibition

This protocol outlines the steps to assess the phosphorylation status of key mTORC1 and mTORC2 substrates.

Materials:

-

Cancer cell lines of interest

-

This compound (AZD2014)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (or similar) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

-

Primary antibodies (e.g., anti-p-S6K, anti-p-S6, anti-p-AKT S473, and their total protein counterparts)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).[8]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes in TBST, add ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system. Normalize phosphoprotein levels to their respective total protein levels.[8]

Cell Viability Assay

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell lines

-

This compound (AZD2014)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or similar)

-

Plate reader capable of measuring luminescence or absorbance

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-treated wells as a negative control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Signal Measurement: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated controls and plot the results as a dose-response curve to determine the IC₅₀ value.

Immunohistochemistry (IHC) for In Vivo Target Modulation

This protocol is for assessing the levels of mTOR pathway proteins in tumor tissue from xenograft models.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., hydrogen peroxide, protein block)

-

Primary antibodies (e.g., anti-p-S6, anti-p-AKT)

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin counterstain

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating.

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific protein binding with a protein blocking solution.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal dilution overnight at 4°C.

-

Secondary Antibody Incubation: After washing, apply the HRP-conjugated secondary antibody and incubate.

-

Detection: Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstaining, Dehydration, and Mounting: Counterstain the sections with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a coverslip.

-

Analysis: The staining intensity and percentage of positive cells can be scored to assess target modulation.

Conclusion

This compound (AZD2014) is a promising therapeutic agent that effectively targets both mTORC1 and mTORC2. Its ability to overcome the resistance mechanisms associated with first-generation mTOR inhibitors makes it a valuable candidate for further investigation in various cancer types. The preclinical and clinical data summarized in this guide highlight its potential, particularly in combination with other anti-cancer therapies. The provided experimental protocols offer a framework for researchers to further explore the activity and mechanism of action of this dual mTOR inhibitor.

References

- 1. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. e-century.us [e-century.us]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C25H30N6O3 | CID 25262792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. First-in-human pharmacokinetic and pharmacodynamic study of the dual m-TORC 1/2 inhibitor, AZD2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Evaluation of the combination of the dual m-TORC1/2 inhibitor this compound (AZD2014) and paclitaxel in ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. researchgate.net [researchgate.net]

- 11. Pre-clinical evaluation of AZD-2014, a novel mTORC1/2 dual inhibitor, against renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Vistusertib: A Dual mTORC1/mTORC2 Inhibitor Targeting the PI3K/Akt/mTOR Pathway

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3][4] Its deregulation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[1][2][3][5] Vistusertib (AZD2014) is a potent, orally bioavailable, ATP-competitive inhibitor of mTOR, distinguishing itself from earlier allosteric inhibitors like rapamycin by targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[6][7][8] This dual inhibitory action leads to a more comprehensive blockade of the mTOR pathway, preventing the feedback activation of Akt signaling often observed with mTORC1-specific inhibitors.[6][9] This document provides a detailed technical overview of this compound's mechanism of action, a summary of its preclinical and clinical efficacy, and relevant experimental methodologies.

The PI3K/Akt/mTOR Pathway and the Rationale for Dual Inhibition

The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases. This leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Akt then modulates a variety of downstream targets, including the mTORC1 and mTORC2 complexes.

-

mTORC1 primarily regulates protein synthesis, cell growth, and metabolism through the phosphorylation of substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[6][10]

-

mTORC2 is responsible for the full activation of Akt through phosphorylation at Serine 473 (Ser473), and it also plays a role in cytoskeletal organization.[6][10][11]

First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), are allosteric inhibitors that only partially suppress mTORC1 activity and do not inhibit mTORC2.[12][13][14] A significant limitation of these agents is the induction of a negative feedback loop that leads to the activation of Akt, potentially compromising their antitumor efficacy.[6][9][12] this compound, as a dual mTORC1/mTORC2 inhibitor, overcomes this limitation by directly inhibiting the kinase activity of both complexes, resulting in a more profound and sustained inhibition of the pathway.[6][9]

Quantitative Preclinical Data

This compound has demonstrated potent inhibitory activity against mTOR in both biochemical and cellular assays across a range of cancer cell lines.

| Parameter | Value | Assay Type | Reference |

| mTOR Kinase IC50 | 2.81 nM | Cell-free recombinant mTOR enzyme assay | [7][8][15] |

| PI3Kα IC50 | 3.766 µM | Cell-free kinase assay | [7][15] |

| mTORC1 Cellular IC50 (pS6) | 210 nM (mean) | Western blot in MDA-MB-468 cells | [7][15] |

| mTORC2 Cellular IC50 (pAkt S473) | 78 nM (mean) | Western blot in MDA-MB-468 cells | [7][15] |

| mTORC1 Cellular IC50 (pS6) | 0.2 µM | Western blot in MDA-MB-468 cells | [8] |

| mTORC2 Cellular IC50 (pAkt S473) | 0.08 µM | Western blot in MDA-MB-468 cells | [8] |

| p-AKT (S473) in vivo IC50 | 0.119 µM (total) | Pharmacodynamic analysis in MCF7 xenografts | [15] |

| p-S6 in vivo IC50 | 0.392 µM | Pharmacodynamic analysis in MCF7 xenografts | [15] |

Key Preclinical and Clinical Findings

In Vitro Studies

-

Broad Antiproliferative Activity: this compound exhibits broad antiproliferative effects across multiple tumor cell lines, including those with acquired resistance to hormonal therapy and rapalogs.[1][13][14]

-

Induction of Apoptosis and Cell Cycle Arrest: In hepatocellular carcinoma (HCC) cells, this compound induced more profound apoptosis and cell cycle arrest compared to rapamycin.[6]

-

Inhibition of Cell Migration and Invasion: this compound has been shown to be more efficacious than rapamycin in inhibiting the migration, invasion, and epithelial-mesenchymal transition (EMT) progression of HCC cells.[6]

-

Synergy with Other Agents: The combination of this compound and paclitaxel has shown additive growth inhibition in a panel of ovarian cancer cell lines.[12][16] In estrogen receptor-positive (ER+) breast cancer models, this compound in combination with fulvestrant induces tumor regressions.[1]

In Vivo Studies

-

Dose-Dependent Tumor Growth Inhibition: this compound induces dose-dependent tumor growth inhibition in various xenograft and primary explant models.[1][7][15]

-

Modulation of mTORC1 and mTORC2 Substrates: The antitumor activity of this compound is associated with the modulation of both mTORC1 and mTORC2 substrates in vivo.[1][12][16]

-

Combination Efficacy: In a cisplatin-resistant ovarian cancer xenograft model, the combination of this compound and paclitaxel resulted in a significant reduction in tumor volumes, an effect not observed with either agent alone.[12][16]

Clinical Trials

This compound has been evaluated in multiple clinical trials, both as a monotherapy and in combination with other agents.

-

Ovarian and Lung Cancer: A phase IB study combining this compound with weekly paclitaxel in patients with high-grade serous ovarian cancer and squamous non-small-cell lung cancer demonstrated promising response rates of 52% and 35%, respectively.[17][18] The median progression-free survival in both cohorts was 5.8 months.[17]

-

Endometrial Cancer: The VICTORIA phase I/II trial investigated this compound in combination with anastrozole in patients with hormone receptor-positive recurrent or metastatic endometrial cancer. The combination showed a clinically meaningful improvement in the 8-week progression-free rate (67.3% vs. 39.1%) and median progression-free survival (5.2 vs. 1.9 months) compared to anastrozole alone, with a manageable safety profile.[19][20][21]

-

Glioblastoma: A phase I study in patients with recurrent glioblastoma in combination with temozolomide found the combination to be well-tolerated.[22]

-

Neurofibromatosis 2 (NF2): A phase II trial in patients with NF2 and progressive meningiomas showed high rates of stable disease, although the dosing regimen was poorly tolerated.[23]

Experimental Protocols

Western Blot Analysis for Pathway Inhibition

This protocol is a generalized procedure based on methodologies described in the cited literature for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[6][16][24][25][26]

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 2 to 72 hours).

-

Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Determine protein concentration using a standard assay such as the BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 50 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.[24]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, phospho-4EBP1 (Thr37/46), total 4EBP1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Cell Viability/Proliferation Assay

This protocol outlines a general method for assessing the effect of this compound on cell viability, based on common techniques like MTS or Hoechst staining.[16]

-

Cell Seeding: Seed cells in 96-well plates at a density of 3,000–5,000 cells per well and allow them to attach overnight.[16]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and/or other compounds (e.g., paclitaxel) for a specified period, typically 72 hours.[16]

-

Viability Measurement:

-

For MTS/WST-1 assays: Add the reagent to each well and incubate for a specified time. Measure the absorbance at the appropriate wavelength, which is proportional to the number of viable cells.

-

For Hoechst staining: Fix the cells with formaldehyde, stain with Hoechst 33258, and count the number of stained nuclei using an automated cell imager.[16]

-

-

Data Analysis: Normalize the results to a day 0 reading or a vehicle-treated control. Calculate the GI50 (the concentration that causes 50% growth inhibition) or IC50 using appropriate software.[16]

In Vitro mTOR Kinase Assay

This is a generalized protocol for measuring the direct inhibitory effect of this compound on mTOR kinase activity.[27][28]

-

Immunoprecipitation of mTORC1: Lyse cells (e.g., HEK293) and immunoprecipitate the mTORC1 complex using an antibody against a component like Raptor.

-

Kinase Reaction: Resuspend the immunoprecipitated complex in a kinase assay buffer. Initiate the reaction by adding a substrate (e.g., purified GST-4E-BP1), ATP, and varying concentrations of this compound.[27]

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.[27]

-

Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

-

Data Analysis: Quantify the level of substrate phosphorylation at each this compound concentration to determine the IC50.

Conclusion

This compound is a potent dual mTORC1 and mTORC2 inhibitor that effectively abrogates signaling through the PI3K/Akt/mTOR pathway. Its ability to prevent the feedback activation of Akt provides a significant advantage over first-generation mTOR inhibitors. Preclinical and clinical data have demonstrated its broad antitumor activity, both as a single agent and in combination with other therapies, across a range of solid tumors. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the mTOR pathway. Further research is warranted to optimize dosing schedules and identify patient populations most likely to benefit from this compound treatment.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Safety and Efficacy of the mTOR Inhibitor, this compound, Combined With Anastrozole in Patients With Hormone Receptor−Positive Recurrent or Metastatic Endometrial Cancer: The VICTORIA Multicenter, Open-label, Phase 1/2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dramatic antitumor effects of the dual mTORC1 and mTORC2 inhibitor AZD2014 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. oncotarget.com [oncotarget.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Evaluation of the combination of the dual m-TORC1/2 inhibitor this compound (AZD2014) and paclitaxel in ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound (dual m-TORC1/2 inhibitor) in combination with paclitaxel in patients with high-grade serous ovarian and squamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. curetoday.com [curetoday.com]

- 19. icm.unicancer.fr [icm.unicancer.fr]

- 20. Safety and Efficacy of the mTOR Inhibitor, this compound, Combined With Anastrozole in Patients With Hormone Receptor-Positive Recurrent or Metastatic Endometrial Cancer: The VICTORIA Multicenter, Open-label, Phase 1/2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ascopubs.org [ascopubs.org]

- 22. A phase I study of this compound (dual mTORC1/2 inhibitor) in patients with previously treated glioblastoma multiforme: a CCTG study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Prospective phase II trial of the dual mTORC1/2 inhibitor this compound for progressive or symptomatic meningiomas in persons with neurofibromatosis 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 28. This compound | Akt | Autophagy | mTOR | PI3K | S6 Kinase | TargetMol [targetmol.com]

Vistusertib (AZD2014): A Technical Guide to Preclinical Pharmacokinetics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vistusertib, also known as AZD2014, is a potent and orally bioavailable small-molecule inhibitor targeting the kinase activity of the mechanistic target of rapamycin (mTOR).[1][2][3] As a second-generation mTOR inhibitor, it distinguishes itself by acting as an ATP-competitive inhibitor that blocks both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5] This dual inhibition overcomes the limitations of earlier allosteric inhibitors like rapamycin and its analogs (rapalogs), which primarily target mTORC1 and can lead to compensatory feedback activation of the PI3K/AKT pathway via mTORC2.[6] This document provides an in-depth technical overview of the preclinical pharmacokinetic (PK) profile of this compound in key animal models, summarizing available quantitative data and outlining typical experimental protocols.

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

This compound exerts its anti-neoplastic effects by inhibiting the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cellular growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many human cancers. This compound's dual inhibition of both mTORC1 and mTORC2 leads to a more comprehensive blockade of downstream signaling. Inhibition of mTORC1 prevents the phosphorylation of its key substrates, S6 ribosomal protein (S6RP) and 4E-binding protein 1 (4E-BP1), leading to reduced protein synthesis and cell growth.[1][4] Concurrently, inhibition of mTORC2 prevents the phosphorylation and activation of AKT at serine 473, a key event for full AKT activation, thereby shutting down a crucial cell survival signal.[1][4]

Preclinical Pharmacokinetic Experimental Protocols

The characterization of a drug candidate's pharmacokinetic profile is essential for translating preclinical findings to clinical settings.[7] It involves understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.[8]

General Experimental Workflow

Preclinical PK studies typically follow a standardized workflow to ensure robust and reproducible data.[9] Mice and rats are the most common species for initial in vivo PK screening.[9][10] The process involves administering the compound via different routes, most commonly intravenous (IV) for direct systemic exposure and peroral (PO) to assess oral bioavailability, followed by serial blood sampling and bioanalysis.[9]

Methodologies for this compound Studies

Specific preclinical studies for this compound have employed various animal models to characterize its PK and metabolic profile.

-

Metabolism and Excretion Study in Rats :

-

Dosing : A single oral dose of radiolabeled [¹⁴C]-Vistusertib was administered.[2][3]

-

Sample Collection : Plasma, urine, and feces were collected over time to track the distribution and excretion of the radiolabeled compound and its metabolites.[2][3]

-

Bioanalysis : High-performance liquid chromatography (HPLC) coupled with radiometric detection and mass spectrometry (MS) was used to separate and identify the parent drug and its metabolites.

-

Endpoints : Determination of major metabolites, percentage of parent drug and metabolites in plasma, and the primary routes and extent of excretion.[2][3]

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Study in Mice :

-

Animal Model : Severe combined immunodeficient (SCID) mice bearing human cancer cell line xenografts (e.g., MCF7 breast cancer).[4]

-

Dosing : this compound was administered orally at various doses (e.g., 3.75, 7.5, and 15 mg/kg) as single or repeat doses.[4]

-

Sample Collection : Plasma samples were collected at multiple time points to determine drug concentration. Tumor tissue was also collected to assess the inhibition of target biomarkers (pharmacodynamics).[4]

-

Bioanalysis : this compound concentrations in plasma were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

-

Endpoints : Key PK parameters (Cmax, AUC) were calculated. The relationship between plasma drug concentration and the inhibition of mTORC1 (p-S6) and mTORC2 (p-AKT) biomarkers in tumor tissue was established.[4]

-

Summary of Preclinical Pharmacokinetic Data

The following table summarizes the key quantitative pharmacokinetic parameters for this compound derived from studies in rat and mouse models.

| Parameter | Animal Model | Dosing & Route | Value | Citation |

| Absorption | ||||

| Bioavailability (F) | Preclinical Models | Oral | 29% | [2][3] |

| Predicted Half-life (t½) | Rat | Single Oral Dose | ~4 hours | [2][3] |

| Distribution | ||||

| Cmax | SCID Mice | 7.5 - 15 mg/kg, Oral | 1 - 16 µM (dose-dependent) | [4] |

| AUC | SCID Mice | 7.5 - 15 mg/kg, Oral | 220 - 5,042 µM·h (dose-dependent) | [4] |

| Plasma Protein Binding | Human Plasma (in vitro) | N/A | 95% | [2][3] |

| Metabolism | ||||

| Primary Metabolites | Rat | Single Oral Dose | N-hydroxymethyl (~25% of parent AUC)Desmethyl (~10% of parent AUC) | [2][3] |

| Primary Metabolic Enzymes | Human Hepatocytes (in vitro) | N/A | CYP3A5 and CYP2C8 (major)CYP3A4 (minor contribution) | [3] |

| Excretion | ||||

| Fecal Excretion | Rat | Single Oral Dose ([¹⁴C]) | ~85% of administered radioactivity | [2][3] |

| Urinary Excretion | Rat | Single Oral Dose ([¹⁴C]) | ~2% of administered radioactivity | [2][3] |

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

A critical aspect of preclinical evaluation is establishing the relationship between drug exposure (PK) and the desired biological effect (PD). For this compound, studies have successfully linked plasma concentrations to the modulation of its intended targets in tumor tissues. In xenograft models, administration of this compound led to dose-dependent increases in Cmax and AUC, which correlated well with the inhibition of both the mTORC1 biomarker p-S6 and the mTORC2 biomarker p-AKT.[4] This relationship provides a strong rationale for dose selection in clinical trials, ensuring that plasma concentrations are sufficient to achieve meaningful target engagement and, consequently, anti-tumor activity.

Conclusion

Preclinical studies in animal models demonstrate that this compound (AZD2014) possesses pharmacokinetic properties suitable for an orally administered anti-cancer agent. It is absorbed orally, with dose-dependent exposure observed in mice.[4] The compound is extensively metabolized, with primary clearance occurring via the feces.[2][3] Crucially, a clear relationship between plasma concentration and robust inhibition of both mTORC1 and mTORC2 pathways has been established in vivo.[4] This comprehensive preclinical PK and PD profile has provided a solid foundation for the ongoing clinical development of this compound as a promising targeted therapy for various malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. First-in-human pharmacokinetic and pharmacodynamic study of the dual m-TORC 1/2 inhibitor, AZD2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. allucent.com [allucent.com]

- 8. biotechfarm.co.il [biotechfarm.co.il]

- 9. admescope.com [admescope.com]

- 10. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 11. First-in-Human Pharmacokinetic and Pharmacodynamic Study of the Dual m-TORC 1/2 Inhibitor AZD2014 - PubMed [pubmed.ncbi.nlm.nih.gov]

Vistusertib: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vistusertib, also known as AZD2014, is a potent and selective second-generation inhibitor of the mammalian target of rapamycin (mTOR). As a dual inhibitor of both mTORC1 and mTORC2 complexes, it represents a significant advancement over earlier mTOR inhibitors, such as rapamycin analogs, which primarily target mTORC1. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and key experimental data related to this compound, intended for professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is a synthetic, orally bioavailable small molecule.[1] Its chemical identity is well-defined, and its key properties are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide | PubChem[1] |

| Chemical Formula | C₂₅H₃₀N₆O₃ | PubChem[1] |

| Molecular Weight | 462.5 g/mol | PubChem[1] |

| CAS Number | 1009298-59-2 | Selleck Chemicals[2] |

| Canonical SMILES | C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOC[C@@H]5C | PubChem[1] |

| InChI Key | JUSFANSTBFGBAF-IRXDYDNUSA-N | PubChem[1] |

| Nature | Synthetic | Abcam[3] |

| Solubility | Soluble in DMSO to 50 mM | Abcam[3] |

Synthesis of this compound

Detailed, step-by-step synthesis protocols for this compound are proprietary and not extensively published in peer-reviewed literature. However, based on patent literature and common organic synthesis strategies for similar heterocyclic compounds, the synthesis likely involves a multi-step process. A plausible synthetic route would center on the construction of the core pyrido[2,3-d]pyrimidine ring system, followed by the attachment of the side chains.

Conceptual Synthetic Workflow:

The synthesis would likely begin with a substituted pyridine precursor, which is then used to build the fused pyrimidine ring. The two (3S)-3-methylmorpholin-4-yl groups and the N-methylbenzamide moiety would be introduced through sequential nucleophilic substitution and amide coupling reactions. The stereochemistry of the methylmorpholinyl groups is a critical aspect of the synthesis, likely established using a chiral starting material or through asymmetric synthesis methods.[4]

Caption: A high-level conceptual workflow for the synthesis of this compound.

Mechanism of Action: Dual mTORC1/2 Inhibition

This compound functions as an ATP-competitive inhibitor of mTOR kinase, a critical node in the PI3K/AKT/mTOR signaling pathway.[5][6] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[6] Unlike first-generation mTOR inhibitors (rapalogs) that allosterically inhibit mTORC1, this compound binds to the kinase domain of mTOR, effectively blocking the activity of both mTORC1 and mTORC2 complexes.[5]

-

Inhibition of mTORC1: This leads to the dephosphorylation of its downstream effectors, namely the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This action suppresses protein synthesis and cell growth.[2]

-

Inhibition of mTORC2: This is a key advantage of this compound. mTORC2 is responsible for the phosphorylation and full activation of AKT at serine 473 (pAKT S473). By inhibiting mTORC2, this compound blocks this crucial step, leading to a feedback inhibition of the PI3K pathway and inducing apoptosis.[2]

Caption: this compound dually inhibits mTORC1 and mTORC2 in the PI3K/Akt/mTOR pathway.

Quantitative Data

In Vitro Potency

This compound has demonstrated high potency in both biochemical and cellular assays.

| Target | Assay Type | IC₅₀ | Source |

| mTOR | Cell-free enzymatic assay | 2.8 nM | Selleck Chemicals[2] |

| p-AKT (S473) | Cellular assay (MDAMB468 cells) | 78 nM | MedChemExpress[7] |

| pS6 (S235/236) | Cellular assay (MDAMB468 cells) | 210 nM | MedChemExpress[7] |

| PI3Kα | Cell-free enzymatic assay | 3,766 nM | TargetMol[8] |

Clinical Efficacy Data

Clinical trials have evaluated this compound in combination with other agents across various cancers.

| Trial / Cancer Type | Treatment Arms | Primary Endpoint | Result | Source |

| VICTORIA / Endometrial Cancer | This compound + Anastrozole (V+A) vs. Anastrozole alone (A) | Progression-Free Rate at 8 weeks (8wk-PFR) | 67.3% (V+A) vs. 39.1% (A) | JAMA Oncology[9] |

| VICTORIA / Endometrial Cancer | This compound + Anastrozole (V+A) vs. Anastrozole alone (A) | Median Progression-Free Survival (PFS) | 5.2 months (V+A) vs. 1.9 months (A) | JAMA Oncology[9] |

| TAX-TORC / Ovarian Cancer | This compound + Paclitaxel | RECIST Response Rate | 52% (13/25 patients) | Annals of Oncology[10] |

| TAX-TORC / Ovarian Cancer | This compound + Paclitaxel | Median Progression-Free Survival (PFS) | 5.8 months | Annals of Oncology[10] |

| TAX-TORC / Squamous NSCLC | This compound + Paclitaxel | RECIST Response Rate | 35% (8/23 patients) | Annals of Oncology[10] |

| TAX-TORC / Squamous NSCLC | This compound + Paclitaxel | Median Progression-Free Survival (PFS) | 5.8 months | Annals of Oncology[10] |

Key Experimental Protocols

While specific, detailed protocols from individual studies are not publicly available, this section outlines the generalized methodologies for key experiments used to characterize this compound.

In Vitro Western Blot for Pathway Inhibition

This protocol is a standard method to assess the phosphorylation status of mTOR pathway proteins.

-

Cell Culture and Treatment: Plate cancer cell lines (e.g., MDAMB468, HeyA8, SKOV3) and allow them to adhere.[5][11] Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).[11]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[12]

-

SDS-PAGE and Transfer: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against p-AKT (S473), p-S6K, p-S6 (S235/236), and total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH).

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: A standard workflow for Western blot analysis of mTOR pathway inhibition.

In Vivo Tumor Xenograft Study

This protocol describes a common approach to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Culture and Implantation: Culture a human cancer cell line (e.g., MCF7, A2780CisR).[5][6] Implant a specific number of cells (e.g., 3x10⁵ to 5x10⁶) subcutaneously or orthotopically into the flank or relevant tissue of immunocompromised mice (e.g., BALB/c nude or SCID).[5][13]

-

Tumor Growth and Randomization: Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Drug Administration: Prepare this compound in a suitable vehicle (e.g., CMC-Na suspension).[14] Administer the drug orally (p.o.) according to the study's dosing schedule (e.g., daily, or intermittently).[2] The control group receives the vehicle only.

-

Monitoring: Measure tumor volumes with calipers two to three times per week.[13] Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint and Analysis: At the end of the study (due to tumor size limits or a predefined time point), euthanize the animals. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot for pharmacodynamic markers, immunohistochemistry).[5]

Conclusion

This compound is a highly potent dual mTORC1/2 inhibitor with a well-characterized chemical structure and mechanism of action. Its ability to block both mTOR complexes provides a more comprehensive inhibition of the PI3K/AKT/mTOR pathway compared to earlier agents. Preclinical and clinical data demonstrate its potential as an effective anti-neoplastic agent, particularly in combination with other targeted therapies. This guide provides a foundational understanding for researchers and clinicians working on the development and application of next-generation mTOR pathway inhibitors.

References

- 1. This compound | C25H30N6O3 | CID 25262792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound (AZD2014) (CAS 1009298-59-2) | Abcam [abcam.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A phase I study of this compound (dual mTORC1/2 inhibitor) in patients with previously treated glioblastoma multiforme: a CCTG study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Akt | Autophagy | mTOR | PI3K | S6 Kinase | TargetMol [targetmol.com]

- 9. icm.unicancer.fr [icm.unicancer.fr]

- 10. This compound (dual m-TORC1/2 inhibitor) in combination with paclitaxel in patients with high-grade serous ovarian and squamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Phospho-S6 Kinase, a Protein Involved in the Compensatory Adaptive Response, Increases the Efficacy of Paclitaxel in Reducing the Viability of Matrix-Attached Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 14. selleckchem.com [selleckchem.com]

Vistusertib (AZD2014): A Comprehensive Technical Guide on Target Selectivity and Kinase Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vistusertib (AZD2014) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] As a critical regulator of cell growth, proliferation, and survival, mTOR is a key therapeutic target in oncology.[3] this compound distinguishes itself from earlier allosteric mTOR inhibitors, such as rapamycin and its analogs (rapalogs), by targeting the kinase domain of mTOR directly, thereby inhibiting both of its functional complexes: mTORC1 and mTORC2.[4][5] This dual inhibition leads to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated cascade in human cancers.[1] This technical guide provides an in-depth overview of this compound's target selectivity, kinase profile, and the experimental methodologies used for its characterization.

Target Selectivity and Potency

This compound demonstrates high potency against mTOR kinase in biochemical assays and effectively inhibits both mTORC1 and mTORC2 activity in cellular contexts.[2][4] Its selectivity for mTOR over other kinases, particularly within the PI3K family, is a key characteristic of its pharmacological profile.

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

| Biochemical Assays | |

| Target | IC50 (nM) |

| Recombinant mTOR enzyme | 2.81 |

| PI3Kα | 3766 |

| Cellular Assays (MDA-MB-468 human breast cancer cells) | |

| Target/Biomarker | IC50 (nM) |

| mTORC2 (p-AKT Ser473) | 78 |

| mTORC1 (p-S6 Ser235/236) | 210 |

| In Vivo Pharmacodynamic Assays (MCF7 xenografts) | |

| Target/Biomarker | IC50 (µM) |

| p-AKT | 0.119 |

| p-S6 | 0.392 |

Data sourced from multiple references.[2][4][6][7]

Kinase Profile

This compound exhibits a high degree of selectivity for mTOR kinase. Widespread kinome screening has been conducted to assess its off-target activity.

Kinase Panel Screening

In a comprehensive kinase panel of 220 different kinases, this compound was tested for its inhibitory activity. At a concentration of 10 µM, only one kinase, Wnk2, showed greater than 50% inhibition.[4] In a separate competition binding assay against 393 kinases, this compound, at a concentration of 1 µM, demonstrated no or only weak binding to the vast majority of the kinases tested.[4][5] This indicates a very high selectivity profile for mTOR.

Signaling Pathway Inhibition

This compound's mechanism of action involves the direct inhibition of mTOR kinase, which is a central node in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cellular processes such as protein synthesis, cell growth, and survival.

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Experimental Protocols

The characterization of this compound's kinase profile and cellular activity relies on a set of robust biochemical and cell-based assays.

Biochemical mTOR Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of mTOR.

Methodology:

-

Enzyme and Substrate: A recombinant, truncated FLAG-tagged mTOR enzyme (amino acids 1362–2549), expressed in HEK293 cells, is utilized.[8] A biotinylated p70S6K peptide serves as the substrate.

-

Assay Principle: The assay is often performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.[9] The phosphorylation of the biotinylated substrate by mTOR is detected using a terbium-labeled anti-phospho-p70S6K antibody.

-

Procedure:

-

The mTOR enzyme is incubated with varying concentrations of this compound in a suitable kinase buffer.

-

The kinase reaction is initiated by the addition of the peptide substrate and ATP.

-

After a defined incubation period, the detection reagents (e.g., streptavidin-XL665 and the terbium-labeled antibody) are added.

-

The TR-FRET signal is measured, and the IC50 values are calculated from the dose-response curves.

-

Cellular Western Blot Analysis for mTORC1 and mTORC2 Substrate Phosphorylation

This method assesses the ability of this compound to inhibit mTOR signaling within a cellular context by measuring the phosphorylation status of key downstream substrates.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., MDA-MB-468 or MCF7) are cultured to a suitable confluency and then treated with a dose range of this compound for a specified duration (e.g., 2-4 hours).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of mTORC1 and mTORC2 substrates (e.g., anti-phospho-S6 ribosomal protein (Ser235/236) and anti-phospho-AKT (Ser473)). Antibodies against the total forms of these proteins are used as loading controls.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.

Cell Viability Assay

Cell viability assays are employed to determine the anti-proliferative effects of this compound on cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method.

Methodology:

-

Cell Seeding: Cells are seeded in an opaque-walled 96-well plate at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound and incubated for a period of 72 hours.

-

Assay Procedure:

-

The plate and its contents are equilibrated to room temperature.

-

A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.

-

The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

-

Data Analysis: The data is used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).

Caption: Workflow for characterizing this compound's activity.

Conclusion

This compound (AZD2014) is a highly potent and selective dual mTORC1 and mTORC2 inhibitor. Its favorable kinase selectivity profile, characterized by minimal off-target activity, underscores its potential as a targeted therapeutic agent. The robust biochemical and cellular methodologies outlined in this guide are fundamental for the continued investigation and development of this compound and other kinase inhibitors in the field of oncology.

References

- 1. First-in-human pharmacokinetic and pharmacodynamic study of the dual m-TORC 1/2 inhibitor, AZD2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. promega.com [promega.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Akt | Autophagy | mTOR | PI3K | S6 Kinase | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Probe AZD2014 | Chemical Probes Portal [chemicalprobes.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Oral Bioavailability and Formulation of Vistusertib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vistusertib (AZD2014) is an orally bioavailable, potent, and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2][3][4][5] As a critical regulator of cell growth, proliferation, and survival, the PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a key therapeutic target.[6][7][8][9][10] this compound's ability to inhibit both mTORC1 and mTORC2 offers a more comprehensive blockade of this pathway compared to earlier mTOR inhibitors. This guide provides a detailed overview of the oral bioavailability, pharmacokinetics, and formulation considerations for this compound, intended for professionals in the field of drug development.

Oral Bioavailability and Pharmacokinetics

This compound was designed for oral administration and demonstrates rapid absorption following oral intake.[1][11] Preclinical and clinical studies have characterized its pharmacokinetic profile, highlighting its potential as an effective oral therapeutic agent.

Preclinical Data

In preclinical studies, the oral bioavailability of this compound has been reported to be 29% in one study and 40% in rats in another.[1][] These studies were crucial in establishing the initial proof-of-concept for its oral delivery.

Clinical Data

In human subjects, this compound is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) observed to be less than 1.2 hours in a study with 14C-labelled this compound, and between 0.5 and 1 hour in another clinical study.[1][11] The terminal elimination half-life of the drug is approximately 3 hours.[1]

Pharmacokinetic analyses from clinical trials have shown that the exposure to this compound, as measured by the area under the curve (AUC), increases in an approximately dose-proportional manner.[13] Following a single oral dose of 14C-labelled this compound, over 90% of the administered radioactivity was recovered, with the majority found in feces (around 80%) and a smaller portion in urine (around 12%).[11] This indicates that hepatic metabolism is the primary route of elimination for this compound.[11] The parent, unchanged drug constitutes about 78% of the circulating radioactivity in plasma.[11]

Table 1: Summary of this compound Pharmacokinetic Parameters

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 29% | Preclinical | [1] |

| Oral Bioavailability | 40% | Rat (Preclinical) | [] |

| Time to Maximum Concentration (Tmax) | < 1.2 hours | Human | [11] |

| Time to Maximum Concentration (Tmax) | 0.5 - 1 hour | Human | [1] |

| Terminal Half-life (t1/2) | ~3 hours | Human | [1] |

| Primary Route of Excretion | Feces (~80%) | Human | [11] |

| Circulating Unchanged Drug | ~78% | Human | [11] |

Formulation Strategies for Oral Delivery

The aqueous solubility of a drug is a critical factor influencing its oral bioavailability. This compound is described as being soluble in DMSO but not in water, which presents a challenge for oral formulation.[5][14][15] To overcome the limitations of its predecessor, AZD8055, which had low oral bioavailability in rats (12%), this compound was developed with improved water solubility (>600μM).[]

While specific details of the commercial formulation are not extensively published, the clinical development of this compound would have necessitated a formulation that ensures adequate dissolution and absorption from the gastrointestinal tract. For poorly water-soluble drugs like this compound, common formulation strategies include:

-

Particle Size Reduction: Micronization or nanocrystal technology can be employed to increase the surface area of the drug, thereby enhancing the dissolution rate.

-

Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.

-

Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can be used to improve the solubilization of lipophilic drugs in the gastrointestinal tract.

-

Use of Solubilizing Excipients: The inclusion of surfactants, co-solvents, and other solubilizing agents in the tablet or capsule formulation can aid in the dissolution of the drug.

In clinical trials, this compound has been administered orally in various doses, typically as tablets or capsules, for twice-daily dosing regimens.[13][16][17][18]

Experimental Protocols